Geobacillin I -

Geobacillin I

Catalog Number: EVT-245736
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Geobacillin I is derived from the Geobacillus thermodenitrificans strain NG80-2, which has been extensively studied for its biosynthetic capabilities. The compound was produced through heterologous expression in Escherichia coli, allowing for its purification and characterization . The genomic analysis of G. thermodenitrificans revealed a class II lantibiotic biosynthetic gene cluster responsible for the production of Geobacillin I, highlighting the genetic basis for its synthesis .

Classification

Geobacillin I belongs to the class of bacteriocins known as lantibiotics, which are ribosomally synthesized peptides characterized by the presence of lanthionine and methyllanthionine residues formed through post-translational modifications. Lantibiotics are classified into three classes based on their structure and mechanism of action, with Geobacillin I being a member of class II due to its non-modular structure and lack of leader peptide .

Synthesis Analysis

Methods

The synthesis of Geobacillin I involves several key steps:

  1. Gene Cloning: The genes encoding Geobacillin I were cloned into expression vectors suitable for Escherichia coli.
  2. Heterologous Expression: The plasmids were introduced into E. coli strains, where the bacteriocin was expressed under controlled conditions.
  3. Purification: After expression, Geobacillin I was purified using nickel affinity chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity product .

Technical Details

The purification process involved:

  • Inducing protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  • Cell lysis and filtration to separate soluble proteins.
  • Application of the lysate to a nickel affinity column to isolate His-tagged Geobacillin I.
  • Further purification through RP-HPLC to achieve the desired purity levels .
Molecular Structure Analysis

Structure

Geobacillin I features a distinctive molecular structure characterized by seven thioether cross-links, which are responsible for its stability and antimicrobial activity. This is notably more than the five cross-links found in nisin A, marking it as one of the most cross-linked lantibiotics identified to date .

Data

The molecular formula and mass spectrometry data indicate that Geobacillin I has a molecular weight consistent with its complex structure. Detailed NMR (nuclear magnetic resonance) studies have elucidated its conformational properties, confirming the presence of multiple dehydrated forms that contribute to its bioactivity .

Chemical Reactions Analysis

Reactions

Geobacillin I undergoes various chemical reactions typical of lantibiotics, including:

  • Dehydration: The formation of thioether bonds involves dehydration reactions that convert specific amino acids into their corresponding lanthionine derivatives.
  • Proteolytic Cleavage: Post-translational modifications include cleavage by proteases, which activate the peptide by removing leader sequences .

Technical Details

The production process also involves monitoring the dehydration levels using mass spectrometry, where peaks corresponding to different dehydration states are analyzed to confirm successful synthesis .

Mechanism of Action

Process

The mechanism by which Geobacillin I exerts its antimicrobial effects involves binding to lipid II, a key component in bacterial cell wall synthesis. This interaction disrupts cell wall formation, leading to bacterial cell death. The compound's structural integrity allows it to maintain activity against various Gram-positive bacteria .

Data

Studies have shown that Geobacillin I's activity is enhanced compared to other lantibiotics due to its increased number of cross-links, which provide greater stability under physiological conditions and resistance to proteolytic degradation .

Physical and Chemical Properties Analysis

Physical Properties

Geobacillin I is a heat-stable compound, reflecting the thermophilic nature of its producing organism. It retains activity at elevated temperatures, making it suitable for applications requiring thermal stability.

Chemical Properties

  • Solubility: Geobacillin I is soluble in aqueous solutions at physiological pH.
  • Stability: The compound demonstrates significant resistance to enzymatic degradation compared to other lantibiotics like nisin A.

Relevant analyses suggest that these properties contribute significantly to its potential applications in food preservation and therapeutic contexts .

Applications

Scientific Uses

Geobacillin I has potential applications in various fields:

  • Food Industry: Its antimicrobial properties make it an excellent candidate for use as a natural preservative in food products.
  • Pharmaceuticals: Given its efficacy against pathogenic bacteria, Geobacillin I may be developed into therapeutic agents for treating bacterial infections.
  • Biotechnology: Its unique structural features could inspire new biotechnological applications in peptide engineering and drug development .
Biosynthetic Pathways and Genetic Determinants of Geobacillin I

Genomic Architecture of Geobacillin I Biosynthetic Gene Clusters

Geobacillin I biosynthesis is directed by a compact gene cluster (typically 10–15 kb) within the genomes of producer strains such as Geobacillus thermodenitrificans NG80-2 and Geobacillus kaustophilus HTA426. This cluster follows the classic modular organization of class I lantibiotics but exhibits thermophilic adaptations [9]. Core components include:

  • Structural gene (geoAI): Encodes the 59-amino-acid prepropeptide, featuring an N-terminal leader sequence (MXFDXEL...) and C-terminal core peptide with conserved serine/threonine residues that undergo dehydration.
  • Modification enzymes (geoM1, geoM2): Dedicated dehydratases that convert serine/threonine to dehydroalanine/dehydrobutyrine (Dha/Dhb).
  • Cyclase (geoC): Catalyzes thioether bridge formation between cysteine residues and dehydrated residues.
  • Transport and processing (geoT, geoP): An ABC transporter for export and a protease that cleaves the leader peptide.
  • Immunity genes (geoI, geoF): Protect the producer strain through membrane-associated immunity mechanisms [9].

Table 1: Core Genes in Geobacillin I Biosynthetic Clusters

Gene SymbolFunctionDomain ArchitectureThermophilic Adaptations
geoAIPrepropeptideN-terminal leader (1-30), Core (31-59)Enriched hydrophobic residues (45%)
geoM1DehydrataseLanB-like domainThermostable zinc-binding motif
geoM2DehydrataseLanB-like domainEnhanced alpha-helix stability
geoCCyclaseLanC-like domainDisulfide isomerase activity
geoTABC transporterTransmembrane domain, ATPaseTemperature-dependent expression
geoPProteaseSubtilisin-like serine proteaseOptimal activity at 60°C

Genomic positioning is conserved near tRNA genes, suggesting horizontal acquisition via transposable elements. The cluster’s G+C content (42–46%) is notably lower than the average Geobacillus genome (48–58%), indicating possible lateral gene transfer from ancestral mesophiles [5] [9].

Enzymatic Machinery and Post-Translational Modifications in Geobacillin I Synthesis

Biosynthesis initiates with ribosomal synthesis of the geoAI-encoded prepropeptide. Subsequent modifications involve:

  • Dehydration: GeoM1 and GeoM2 sequentially dehydlate 7 serine/threonine residues in the core peptide using ATP-dependent phosphorylation-elimination. Structural studies reveal enhanced thermostability via hydrophobic core packing and disulfide bonds in these enzymes [9].
  • Cyclization: GeoC catalyzes stereospecific Michael-type additions, forming four (methyl)lanthionine bridges (e.g., Ala-S-Ala, Abu-S-Ala). This enzyme exhibits optimal activity at 55–65°C, maintaining functionality where mesophilic lantibiotic synthetases denature [9].
  • Leader peptide cleavage: The serine protease GeoP recognizes the conserved "FADV" motif in the leader peptide, cleaving it extracellularly at 60°C. This thermostability is attributed to its compact β-barrel structure stabilized by ionic networks [9].

Table 2: Key Post-Translational Modifications in Geobacillin I Maturation

Modification StepEnzyme(s)Residues ModifiedThermodynamic Features
DehydrationGeoM1, GeoM2Ser19, Thr23, Ser27, Thr36ΔGfolding = −42 kcal/mol at 65°C
CyclizationGeoCCys21, Cys28, Cys39, Cys45kcat = 12 s⁻¹ at 60°C
Leader cleavageGeoPAla30-Gly31 peptide bondTopt = 60°C; pHopt = 7.2

The final structure contains overlapping ring systems (Ring A: residues 1–5; Ring B: 6–12) conferring stability against thermal degradation (half-life >48 hours at 75°C) [9].

Regulatory Networks Governing Geobacillin I Production in Geobacillus spp.

Geobacillin I expression is tightly regulated through integrated environmental and genetic cues:

  • Quorum sensing (QS): A comQXPA-like system detects population density via peptide pheromones. At high cell densities (>10⁷ CFU/mL), autoinducers activate the response regulator geoR, which binds promoter regions upstream of geoAI [9].
  • Nutrient sensing: Carbon/nitrogen limitation induces relA-mediated stringent response, increasing ppGpp levels that derepress the biosynthetic cluster.
  • Post-translational control: Tyrosine kinases (e.g., PtkA homologs) phosphorylate GeoR at residue Y56, enhancing its DNA-binding affinity 20-fold. This mirrors phosphorylation cascades in Bacillus subtilis biofilm regulation but operates at thermophilic temperatures [8] [9].
  • Thermal induction: Expression peaks at 60°C due to cis-acting RNA thermometers in the geoA 5'-UTR that facilitate ribosome binding when hairpin structures melt [5].

Environmental triggers like peptide competitors or nutrient scarcity amplify production 8–10-fold, suggesting ecological roles in niche dominance [9].

Comparative Analysis of Geobacillin I Biosynthesis Across Thermophilic Bacillaceae

Geobacillin I represents an evolutionarily distinct lineage within lantibiotics when compared to other thermophilic Bacillaceae bacteriocins:

  • Conservation spectrum: The geo cluster is conserved in 65% of G. thermodenitrificans strains but only 22% of Parageobacillus thermoglucosidasius isolates. This correlates with genomic divergence: Parageobacillus spp. exhibit lower G+C content (42–44%) versus Geobacillus (48–53%), and lack functional geoM2 orthologs [5] [9].
  • Structural variations: Geobacillin I shares LanBC modification systems with Bacillus licheniformin but differs in ring topology:
  • Licheniformin: Rings A1–A3 (linear arrangement)
  • Geobacillin I: Nested rings B1–B3 (stabilizing compact structure)
  • Pan-genome dynamics: Among 32 Geobacillus genomes, core biosynthetic genes (geoAI, geoC, geoT) are present in 94% of strains, while accessory genes (geoM2, immunity genes) show <40% prevalence. This suggests adaptive specialization in diverse thermal niches [5].
  • Evolutionary trajectory: Phylogenomic analysis reveals that geo clusters form a monophyletic clade within thermophilic Bacillaceae. Ancestral state reconstruction indicates acquisition via horizontal transfer from a Paenibacillus-like ancestor, followed by gene loss in Parageobacillus lineages [5] [9].

Table 3: Distribution of Geobacillin I Biosynthetic Genes Across Thermophilic Bacillaceae

Genus/SpeciesStrains With geo Cluster (%)Core Gene Conservation (%)Unique Adaptations
Geobacillus thermodenitrificans65%98%Expanded immunity gene repertoire
Geobacillus kaustophilus71%95%Duplicated geoM1
Parageobacillus thermoglucosidasius22%62%Truncated geoM2; absent geoF
Anoxybacillus flavithermus8%44%Pseudogenized geoAI

Geobacillin I exemplifies how thermophiles have evolved specialized antimicrobials through vertical inheritance coupled with niche-specific genetic rearrangements. Its biosynthetic machinery represents a compelling model for engineering thermostable lantibiotics [5] [9].

Properties

Product Name

Geobacillin I

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